zinc;2,2,6,6-tetramethylheptane-3,5-dione
Description
Contextualization within β-Diketonate Coordination Chemistry
β-Diketones are a vital class of organic compounds in coordination chemistry, known for their ability to form stable complexes with a vast range of metal ions. bohrium.com These ligands typically exist in a keto-enol tautomerism. Upon deprotonation of the enol form, they create a bidentate ligand that coordinates with a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. researchgate.net
The coordination chemistry of zinc(II) with β-diketonate ligands is well-established. Zinc(II), having a d¹⁰ electronic configuration, typically forms diamagnetic complexes, which are useful for techniques like NMR spectroscopy. nih.gov The resulting complexes, such as Zinc(II) 2,2,6,6-tetramethylheptane-3,5-dionate, are generally neutral, volatile, and soluble in organic solvents, properties which are exploited in various applications.
Significance of Sterically Hindered β-Diketonate Ligands in Inorganic Chemistry
The use of sterically hindered ligands, like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (also known as dipivaloylmethane, H-DPM or H-TMHD), is a key strategy in inorganic chemistry to control the coordination environment of a metal center. rsc.orgnih.gov The bulky tert-butyl groups in the ligand exert significant steric pressure, which can influence the complex's geometry, stability, and reactivity. smolecule.com
Key effects of sterically hindered β-diketonate ligands include:
Coordination Number and Geometry: The steric bulk can prevent the coordination of additional ligands, favoring lower coordination numbers. For instance, it can preclude the formation of tris-β-diketonate complexes with certain metals. bohrium.com
Stability: The bulky groups can encapsulate the metal center, providing kinetic stability by shielding it from attack by other reagents. smolecule.com
Solubility and Volatility: The large, nonpolar alkyl groups increase the complex's solubility in nonpolar organic solvents and enhance its volatility, a crucial property for applications like chemical vapor deposition (CVD).
Modulation of Reactivity: By controlling access to the metal center, steric hindrance can modulate the catalytic activity and reaction pathways of the complex. rsc.orgnih.gov
Overview of Research Trajectories for Zinc(II) 2,2,6,6-Tetramethylheptane-3,5-dionate Complexes
Research into Zinc(II) 2,2,6,6-tetramethylheptane-3,5-dionate and related complexes has followed several key trajectories, primarily driven by its physical properties.
Structure
2D Structure
Properties
Molecular Formula |
C22H38O4Zn |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
zinc;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
InChI Key |
PHGHHHRCOSRXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Zn+2] |
Origin of Product |
United States |
Synthesis and Preparative Chemistry of Zinc Ii 2,2,6,6 Tetramethylheptane 3,5 Dionate Complexes
Solution-Phase Synthesis Routes for Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
The most prevalent method for synthesizing bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) is through solution-phase reactions. This approach typically involves the reaction of a zinc salt with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in a suitable solvent. The general reaction entails the deprotonation of the β-diketone by a basic zinc salt or in the presence of a base, leading to the formation of the zinc(II) complex.
A common synthetic protocol utilizes zinc(II) acetate (B1210297) dihydrate and H-TMHD in a 1:2 molar ratio, respectively. The reaction is typically carried out in a solvent such as ethanol. The mixture is stirred for several hours to ensure the completion of the reaction. The addition of water can then be used to precipitate the crude product, which can be subsequently collected by filtration. The resulting solid is then washed, often with a non-polar solvent like petroleum ether, to remove any unreacted H-TMHD, and dried under vacuum.
An alternative approach within solution-phase synthesis involves the use of zinc chloride as the zinc source. In this case, a base is required to facilitate the deprotonation of the H-TMHD ligand. The choice of solvent and base can influence the reaction rate and the purity of the final product.
| Reactants | Solvent | General Conditions | Product |
| Zinc(II) acetate dihydrate, 2,2,6,6-tetramethyl-3,5-heptanedione | Ethanol | Stirring for several hours, followed by precipitation with water | Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) |
| Zinc(II) chloride, 2,2,6,6-tetramethyl-3,5-heptanedione, Base | Methanol or Ethanol | Stirring at room or elevated temperature | Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) |
Alternative Synthetic Pathways for Diverse Zinc(II)-TMHD Species
Beyond conventional solution-phase methods, alternative synthetic routes have been explored for the preparation of zinc(II)-TMHD complexes. One notable method is the mechanochemically activated solid-phase synthesis. This solvent-free approach offers advantages in terms of reduced waste and potentially faster reaction times.
In this method, a solid mixture of an anhydrous zinc halide, such as zinc chloride, and the sodium salt of the β-diketone (in this case, sodium 2,2,6,6-tetramethyl-3,5-heptanedionate) is subjected to mechanical treatment in a vibration ball mill. The mechanical energy input activates the solid reactants, initiating an exothermic reaction that yields the desired zinc(II) β-diketonate and a salt byproduct (sodium chloride). The product can then be separated from the reaction mixture by sublimation, a process that takes advantage of the volatility of the zinc complex, resulting in a high-purity product. Research into this method has shown that yields can exceed 70%.
Electrochemical synthesis represents another alternative pathway. This method involves the oxidation of a zinc metal anode in a solution containing the β-diketone ligand. While not as commonly reported for Zn(TMHD)₂, this technique has been successfully applied to the synthesis of other zinc(II) complexes and offers a direct route from the metal to the complex.
| Synthetic Method | Reactants | Key Features | Product |
| Mechanochemical Synthesis | Zinc chloride, Sodium 2,2,6,6-tetramethyl-3,5-heptanedionate | Solvent-free, solid-phase reaction, product purified by sublimation | Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) |
| Electrochemical Synthesis | Zinc metal (anode), 2,2,6,6-tetramethyl-3,5-heptanedione | Direct synthesis from zinc metal | Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) |
Purity and Reaction Optimization in Complex Preparation
The purity of the synthesized bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) is crucial for its subsequent applications, particularly in areas like thin-film deposition where impurities can adversely affect material properties. Therefore, purification and reaction optimization are critical aspects of its preparation.
For solution-phase synthesis, the purity of the product is influenced by factors such as the stoichiometry of the reactants, the choice of solvent, reaction temperature, and reaction time. The use of high-purity starting materials is a fundamental prerequisite. After the initial precipitation and filtration, the crude product is often purified by recrystallization from a suitable organic solvent. The choice of recrystallization solvent is critical and is determined by the solubility profile of the complex, aiming for high solubility at elevated temperatures and low solubility at room temperature or below to maximize recovery.
Optimization of the reaction conditions is key to achieving high yields and purity. This can involve systematically varying parameters such as:
Molar ratio of reactants: Fine-tuning the ratio of the zinc salt to the H-TMHD ligand can minimize the presence of unreacted starting materials.
Solvent: The polarity and boiling point of the solvent can affect the reaction rate and the solubility of reactants and products.
Temperature: While many syntheses proceed at room temperature, adjusting the temperature can influence the reaction kinetics and potentially reduce reaction times.
pH: In cases where a base is used, the pH of the reaction mixture can impact the deprotonation of the ligand and the stability of the resulting complex.
In mechanochemical synthesis, the key optimization parameters include the duration and intensity of the mechanical treatment. Insufficient milling may lead to an incomplete reaction, while excessive milling could potentially lead to sample degradation. The subsequent purification by sublimation is a highly effective method for obtaining a product with very high purity, as it separates the volatile zinc complex from non-volatile impurities and byproducts.
Structural Elucidation and Coordination Environment of Zinc Ii Tmhd Complexes
Single Crystal X-ray Diffraction Analysis of Coordination Geometries
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method has been pivotal in revealing the coordination environments of zinc(II) ions in complexes containing the tmhd ligand.
The coordination geometry around the zinc(II) ions in many complexes is often found to be tetrahedral, particularly for four-coordinate species. nih.gov However, depending on the steric and electronic properties of the co-ligands, other coordination numbers and geometries such as trigonal bipyramidal and octahedral are also possible. nih.gov In the case of [Zn(dmamp)(tmhd)]₂, the zinc centers are part of a dinuclear structure, which can influence the coordination geometry.
The solid-state structures of coordination complexes can exhibit deviations from idealized geometries due to factors such as ligand constraints, crystal packing forces, and non-covalent interactions. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is also a known phenomenon in coordination chemistry. youtube.com For instance, different polymorphs can arise from variations in solvothermal synthesis conditions. semanticscholar.org
The potential for polymorphism in zinc-tmhd complexes is an important consideration, as different polymorphs can exhibit distinct physical properties. The ability of zinc sulfide (B99878) to exist in different crystal forms (polymorphism) and for these forms to coexist in a single particle (polytypism) highlights the structural diversity possible in zinc-containing materials. youtube.com While specific studies on the polymorphism of [Zn(tmhd)₂] were not found in the search results, the principles of crystal engineering suggest that variations in crystallization conditions could potentially lead to different solid-state arrangements.
Spectroscopic Characterization of Coordination Modes and Ligand-Metal Interactions
Spectroscopic techniques are invaluable for probing the coordination environment of metal complexes in both solid and solution states. Infrared, Raman, and nuclear magnetic resonance spectroscopy each provide unique information about the ligand-metal interactions.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for investigating the coordination of ligands to metal centers. nih.gov The chelation of the tmhd ligand to the zinc(II) ion is expected to cause characteristic shifts in the vibrational frequencies of the ligand's functional groups. scirp.org
The IR spectrum of the free 2,2,6,6-tetramethyl-3,5-heptanedione ligand exhibits strong absorption bands corresponding to the C=O and C-C stretching modes of the β-diketone moiety. Upon coordination to zinc(II), the energies of these vibrations are altered. The C=O stretching frequency is expected to decrease due to the donation of electron density from the carbonyl oxygen atoms to the zinc ion, which weakens the C=O bond. Conversely, the C-C stretching frequency may increase. These shifts serve as diagnostic markers for chelation. nih.gov
In studies of other zinc complexes, such as those with Schiff base ligands, the IR spectra have been used to confirm the coordination of the ligand to the metal center. semanticscholar.org For instance, the disappearance of certain ligand bands and the appearance of new bands in the complex's spectrum provide clear evidence of coordination. researchgate.net Furthermore, the appearance of new vibrational modes at lower frequencies can often be attributed to the Zn-O stretching vibrations, directly probing the metal-ligand bond. scirp.org
| Vibrational Mode | Typical Wavenumber Range (Free Ligand) | Expected Shift upon Coordination | Reason for Shift |
|---|---|---|---|
| C=O Stretch | 1600-1700 cm⁻¹ | Decrease | Weakening of the C=O bond due to electron donation to the metal center. |
| C-C Stretch | 1400-1500 cm⁻¹ | Increase | Delocalization of π-electrons in the chelate ring. |
| Zn-O Stretch | Not present | Appearance in the low-frequency region (typically < 600 cm⁻¹) | Formation of the new metal-ligand bond. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of molecules in solution. For diamagnetic complexes such as those of zinc(II), ¹H and ¹³C NMR provide detailed information about the ligand environment.
The ¹H NMR spectrum of the free 2,2,6,6-tetramethyl-3,5-heptanedione ligand shows distinct signals for the different types of protons present. Upon complexation with zinc(II), changes in the chemical shifts of these protons are expected. These changes can provide insights into the electronic and geometric environment of the ligand within the complex.
NMR spectroscopy is particularly useful for studying dynamic processes in solution, such as ligand exchange and conformational changes. Moreover, it can be used to investigate the aggregation state of the complex in solution. For example, in the case of the [Zn₂(bdhb)₂(py)₂] complex, Diffusion Ordered Spectroscopy (DOSY) was employed to confirm that the dimeric solid-state structure rearranges into a monomeric species in solution. nih.gov This highlights that the structure observed in the solid state by X-ray diffraction may not be the same as the predominant species in solution. Such studies would be crucial for understanding the solution behavior of zinc-tmhd complexes.
| Proton Environment | Approximate Chemical Shift (ppm) in Free Ligand | Expected Change upon Coordination to Zn(II) |
|---|---|---|
| tert-butyl (-C(CH₃)₃) | ~1.2 | Shift in position, potential broadening |
| Methylene (-CH₂-) | ~5.6 (enol form) | Shift in position, potential broadening |
Mass Spectrometry for Molecular Structure Confirmation and Oligomerization Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the characterization of coordination complexes, providing information on their molecular weight, composition, and fragmentation patterns. nih.gov
For zinc-tmhd complexes, mass spectrometry can be used to confirm the expected molecular weight of the monomeric [Zn(tmhd)₂] unit. The observation of the molecular ion peak in the mass spectrum would provide strong evidence for the formation of the complex.
Furthermore, mass spectrometry can be instrumental in the analysis of oligomerization. The presence of ions with mass-to-charge ratios corresponding to dimeric, trimeric, or higher-order oligomers would indicate the tendency of the complex to aggregate in the gas phase. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are well-suited for the analysis of non-volatile and thermally sensitive coordination compounds, as they can often transfer intact complexes into the gas phase. d-nb.info
In studies of other zinc complexes, such as a tetracationic zinc(II) phthalocyanine (B1677752) derivative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully used for its determination in biological matrices. nih.gov Size exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) has also been employed to study the speciation of zinc in various samples. nih.gov These advanced MS techniques could be applied to investigate the behavior of zinc-tmhd complexes, including their stability and potential for forming larger aggregates.
Influence of Steric Bulk on Coordination Number and Geometry
The voluminous nature of the tert-butyl substituents on the TMHD ligand generally favors lower coordination numbers for the zinc(II) ion. While zinc(II) can readily adopt coordination numbers of 4, 5, or 6, the presence of bulky ligands like TMHD often precludes the formation of higher-coordinate species. In many cases, zinc(II)-TMHD complexes adopt a four-coordinate geometry.
Research on sterically encumbered β-diketonate complexes has shown that ligands with bulky substituents can enforce a strictly four-coordinate geometry around the Zn(II) ion. This is exemplified in the monomeric complex bis(2,2,6,6-tetramethylheptane-3,5-dionato)zinc(II), often abbreviated as Zn(TMHD)₂ or Zn(dpm)₂. In such complexes, the two bidentate TMHD ligands each coordinate to the zinc ion through their two oxygen atoms, resulting in a coordination sphere of four oxygen atoms around the central metal.
The geometry of these four-coordinate complexes is typically a distorted tetrahedron. The degree of distortion from an ideal tetrahedral geometry can be attributed to the steric repulsion between the bulky tert-butyl groups of the two TMHD ligands. This repulsion can influence the bond angles and bond lengths within the coordination sphere.
While a four-coordinate, distorted tetrahedral geometry is common, the coordination number of zinc in TMHD complexes can be expanded through the addition of other ligands, leading to five- or six-coordinate species. For instance, the coordination of a neutral donor ligand, such as pyridine, to the Zn(TMHD)₂ core can result in a five-coordinate complex. In such adducts, the geometry is often distorted trigonal bipyramidal or square pyramidal. The specific geometry adopted is a fine balance between the steric demands of the TMHD ligands and the coordinating ability of the incoming ligand.
The formation of six-coordinate zinc(II)-TMHD complexes, typically with a distorted octahedral geometry, can occur with the addition of two monodentate ligands or a bidentate ligand. However, the significant steric bulk of the TMHD ligands makes the formation of such higher-coordinate complexes less common compared to the four- and five-coordinate analogues.
The following tables summarize typical coordination geometries and representative structural parameters for zinc(II) complexes, illustrating the influence of steric factors.
Table 1: Common Coordination Geometries of Zinc(II)-TMHD Complexes
| Coordination Number | Geometry | Notes |
| 4 | Distorted Tetrahedral | Most common for Zn(TMHD)₂ due to the steric bulk of the tert-butyl groups. |
| 5 | Distorted Trigonal Bipyramidal or Square Pyramidal | Formed by the addition of a monodentate ligand to Zn(TMHD)₂. |
| 6 | Distorted Octahedral | Less common; formed with the addition of two monodentate or one bidentate ligand. |
Table 2: Illustrative Structural Data for Four-Coordinate Zinc(II) β-Diketonate Complexes
| Parameter | Typical Value Range |
| Zn-O Bond Length (Å) | 1.9 - 2.1 |
| O-Zn-O Bite Angle (°) | 85 - 95 |
| Inter-ligand O-Zn-O Angle (°) | 100 - 120 |
Note: The data in Table 2 are representative values for four-coordinate zinc(II) β-diketonate complexes and may vary for specific TMHD complexes.
Due to a lack of specific research data on the theoretical and computational chemistry of zinc;2,2,6,6-tetramethylheptane-3,5-dione (B73088), a detailed article that strictly adheres to the requested scientific outline cannot be generated at this time. Extensive searches for dedicated studies on the electronic structure, molecular geometry, stability, and ligand-metal bonding of this specific compound using methods like Density Functional Theory (DFT) did not yield sufficient in-depth information.
The available literature primarily discusses zinc;2,2,6,6-tetramethylheptane-3,5-dione in the context of its application as a precursor in chemical vapor deposition for producing zinc oxide thin films. While computational methods such as DFT are mentioned in the broader field of materials science, specific analyses of the precursor molecule itself are not detailed in the search results. One source even notes that it is a "relatively uninvestigated precursor" semanticscholar.orgpnnl.gov, which aligns with the current scarcity of detailed computational findings.
Consequently, any attempt to construct the requested article would lack the necessary scientific data, detailed research findings, and data tables required for a thorough and accurate treatment of the specified topics. Further research and publication in the field of theoretical and computational chemistry focusing specifically on the zinc(II)-TMHD system are needed before a comprehensive article can be written.
Applications in Advanced Materials Science
Precursor Chemistry for Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin solid films. The success of this method heavily relies on the properties of the molecular precursors used. Zn(TMHD)₂ has emerged as a key precursor in CVD processes for depositing zinc-containing thin films.
Design Principles for Volatile Precursors in Thin Film Growth
The design of an effective CVD precursor is governed by several key principles to ensure controlled and high-quality film growth. These precursors must be volatile, thermally stable during transport to the reaction chamber, and yet reactive enough to decompose cleanly on the substrate surface.
Key characteristics of an ideal CVD precursor include:
Volatility: The precursor must have a sufficiently high vapor pressure at relatively low temperatures to allow for efficient transport in the gas phase.
Thermal Stability: It should not decompose prematurely in the gas phase before reaching the substrate, which could lead to particle formation and poor film quality.
Clean Decomposition: The precursor should decompose without incorporating unwanted impurities, such as carbon, into the growing film.
Reactivity: The decomposition should occur at a temperature compatible with the substrate and the desired film properties.
The bulky tert-butyl groups in the 2,2,6,6-tetramethylheptane-3,5-dione (B73088) ligand of Zn(TMHD)₂ play a crucial role in enhancing its volatility and stability, making it a suitable candidate for CVD applications.
| Property | Description | Relevance to CVD |
| Molecular Weight | 431.92 g/mol | Influences volatility and mass transport. |
| Melting Point | 132-134 °C | A low melting point can be advantageous for liquid delivery systems. |
| Form | Solid | Can be sublimated for gas-phase delivery. |
Deposition of Zinc Oxide (ZnO) Thin Films and Nanostructures
One of the most significant applications of Zn(TMHD)₂ is in the deposition of zinc oxide (ZnO) thin films and nanostructures. ZnO is a wide-bandgap semiconductor with a diverse range of applications in optoelectronics, sensors, and catalysis. The use of Zn(TMHD)₂ in MOCVD allows for the growth of high-quality ZnO films with controlled properties.
Research has demonstrated that by adjusting CVD process parameters such as substrate temperature, precursor flow rate, and the partial pressure of the oxidizing agent (e.g., oxygen or water vapor), the morphology and crystal orientation of the resulting ZnO can be precisely controlled. This control enables the fabrication of various ZnO nanostructures, including nanowires, nanorods, and nanobelts, each with unique properties suited for specific applications. For instance, vertically aligned ZnO nanowire arrays have been successfully grown on silicon substrates using Zn(TMHD)₂ as the precursor. researchgate.net
Studies have shown that the choice of experimental parameters significantly influences the morphology of the grown ZnO nanostructures. mdpi.comdoaj.org The control over morphology is crucial as the properties of nanomaterials are highly dependent on their size and shape.
| CVD Parameter | Effect on ZnO Morphology | Reference |
| Substrate Temperature | Influences crystallinity, grain size, and orientation. researchgate.net | researchgate.net |
| Precursor Concentration | Affects growth rate and can influence nanostructure dimensions. | mdpi.com |
| Oxygen Flow Rate | Determines the stoichiometry and defect concentration in the ZnO film. | doaj.org |
| Nucleation Temperature and Time | Plays a key role in determining the size and density of ZnO nuclei. researchgate.net | researchgate.net |
Fabrication of Mixed Metal Oxide Films from Multi-Component Precursor Systems
Zn(TMHD)₂ is also utilized in multi-component CVD systems for the fabrication of mixed metal oxide films. These materials, which contain zinc in combination with other metals, offer a wide range of tunable electronic, optical, and magnetic properties. By co-sublimating Zn(TMHD)₂ with other volatile metal-organic precursors, it is possible to grow ternary or even more complex oxide films.
For example, zinc-containing mixed oxides are important for applications such as transparent conducting oxides (TCOs) and in catalysis. The ability to control the stoichiometry of the resulting film is a key advantage of using a multi-precursor CVD approach. The relative vapor pressures and decomposition kinetics of the individual precursors, including Zn(TMHD)₂, must be carefully considered to achieve the desired film composition.
Thermal Decomposition Pathways and Film Morphology Control in CVD
The thermal decomposition of Zn(TMHD)₂ on the substrate surface is a critical step that dictates the quality and morphology of the resulting ZnO film. Understanding the decomposition mechanism is essential for controlling film properties. The thermal decomposition of metal β-diketonate complexes generally proceeds through the cleavage of metal-oxygen and ligand C-C and C-O bonds.
The decomposition pathway can be influenced by the reaction atmosphere (e.g., the presence of an oxidizing agent) and the substrate temperature. These factors, in turn, affect the nucleation and growth of the ZnO film, thereby controlling its morphology. For instance, different substrate temperatures can lead to the formation of nanorods, nanobulks, or nanowires. researchgate.net The growth mechanism of ZnO nanorods from the thermal decomposition of zinc acetate (B1210297), a related precursor, has been shown to be sensitive to the heating rate, indicating the importance of kinetic factors in determining the final morphology. rsc.org
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) coordinated to organic ligands (linkers). Their high surface areas and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. Coordination polymers are similar, forming one-, two-, or three-dimensional structures through the coordination of metal ions with organic ligands.
Strategies for Incorporating Zinc-TMHD Units as Nodes or Linkers in MOFs
The integration of zinc-TMHD units into MOFs can be envisioned through several strategies. While the direct use of the intact Zn(TMHD)₂ complex as a node is less common due to the coordinatively saturated nature of the zinc center, the β-diketonate ligand itself, or derivatives thereof, can be employed as linkers.
One strategy involves the use of bis(β-diketone) ligands, which are analogous to the dicarboxylates commonly used in MOF synthesis. These ligands can coordinate to zinc ions (or other metal ions) to form network structures. Research has demonstrated the synthesis of metal-organic frameworks containing bis(β-diketonate) linkers, which form one- and two-dimensional coordination polymers with zinc. manchester.ac.ukresearchgate.net This indicates the potential for using functionalized versions of the TMHD ligand as a building block for new MOF architectures.
Another approach could involve the in-situ formation of zinc-containing nodes during the MOF synthesis, where the TMHD ligand could potentially act as a modulator or be incorporated under specific reaction conditions. The synthesis of Zn-based MOFs is an active area of research, with various methods such as solvothermal and hydrothermal techniques being employed to create diverse structures. e3s-conferences.orgresearchgate.net The choice of metal precursor, organic linker, and reaction conditions all play a critical role in determining the final structure and properties of the MOF. mdpi.commdpi.comnih.gov
Control of MOF Topology and Porosity via Zinc-TMHD Precursors
The synthesis of metal-organic frameworks (MOFs), which are crystalline porous materials constructed from metal nodes and organic linkers, allows for a high degree of tunability in their structure and function. The choice of the metal precursor is a critical factor that can influence the final topology and porosity of the MOF. While extensive research has focused on modifying organic linkers to control these properties, the role of the metallic precursor, such as zinc-TMHD, is also of scientific interest.
The topology and porosity of MOFs can be meticulously controlled by introducing substituents to the backbone of the organic linkers, which affects their conformation. This strategic functionalization of linkers can direct the formation of phase-pure MOFs with different topologies and, consequently, varied pore sizes and shapes under the same synthetic conditions rsc.orgnih.gov. For instance, in zirconium-based MOFs, the use of substituted tetratopic carboxylate linkers has been shown to achieve topology and porosity control rsc.orgnih.gov.
While direct studies detailing the specific influence of the 2,2,6,6-tetramethylheptane-3,5-dione ligand in zinc-based MOF synthesis on topology and porosity are not extensively documented in the reviewed literature, the principles of precursor influence are well-established. The decomposition characteristics and reactivity of the zinc precursor can affect the nucleation and growth kinetics of the MOF crystals, which in turn can have an impact on the resulting framework structure. Different zinc precursors, such as zinc nitrate, zinc acetate, or zinc chloride, are commonly used in the synthesis of well-known zinc-based MOFs like MOF-5 and ZIF-8 byu.eduresearchgate.netrsc.org. The choice among these precursors can lead to variations in crystal size and morphology. It is plausible that the use of zinc-TMHD, with its bulky organic ligands, could offer a different kinetic profile during MOF formation, potentially leading to unique structural characteristics. However, dedicated research is required to fully elucidate the specific effects of the TMHD ligand on the topology and porosity of zinc-based MOFs.
Exploration of Thin Film MOF Synthesis using Zinc-TMHD Complexes
The fabrication of thin films of metal-organic frameworks is crucial for their integration into various devices for applications in sensing, catalysis, and separation. The synthesis of these thin films can be achieved through various methods, including layer-by-layer (LbL) deposition and atomic layer deposition (ALD). The choice of the metal precursor is critical for these techniques, especially for ALD, which requires volatile and thermally stable precursors.
Zinc;2,2,6,6-tetramethylheptane-3,5-dione has been investigated as a precursor for the atomic layer deposition of zinc sulfide (B99878) (ZnS) thin films researchgate.netiaea.org. In these studies, Zn(TMHD)₂ was used in combination with in-situ generated hydrogen sulfide (H₂S) over a temperature range of 150–375 °C researchgate.netiaea.org. The ALD process was confirmed through the investigation of growth behavior and saturation curves, demonstrating the suitability of Zn(TMHD)₂ for this deposition technique researchgate.netiaea.org. The resulting ZnS films were able to penetrate porous matrices and exhibited the local structure of bulk ZnS researchgate.netiaea.org.
While this research demonstrates the viability of using zinc-TMHD in ALD for the deposition of a related material (ZnS), the direct application of this precursor for the ALD of zinc-based MOF thin films is an area of ongoing exploration. The principles of ALD for MOFs, sometimes referred to as molecular layer deposition (MLD), involve the sequential, self-limiting surface reactions of the metal precursor and the organic linker. The volatility and clean decomposition of Zn(TMHD)₂ make it a promising candidate for this application.
Other methods for MOF thin film synthesis often utilize more common zinc salts like zinc acetate or zinc nitrate. For instance, the synthesis of ZIF-8 thin films has been achieved on polymer substrates doped with Zn²⁺ ions from zinc nitrate mdpi.com. Similarly, electrochromic thin films of Zn-based MOF-74 have been grown using zinc acetate as the zinc source ox.ac.uk. The successful synthesis of a zinc-based moisture-tolerant MOF-5 variant as a thin film using a layer-by-layer wet synthesis method has also been reported byu.edu. The potential advantages of using zinc-TMHD in such processes would likely relate to its compatibility with vapor-phase deposition techniques, which can offer superior control over film thickness and uniformity compared to solution-based methods.
Other Advanced Material Applications (e.g., Nanoparticle Synthesis)
Beyond MOFs, this compound is a precursor for the synthesis of other advanced materials, most notably zinc oxide (ZnO) nanoparticles. The synthesis method and the choice of precursor can significantly influence the morphology, size, and properties of the resulting nanoparticles researchgate.net.
Various chemical routes are employed for the synthesis of ZnO nanoparticles, including precipitation, sol-gel, and hydrothermal methods. A comparative study of ZnO nanoparticles synthesized from different precursors such as zinc acetate, zinc nitrate, zinc sulfate, and zinc chloride via a precipitation method revealed that the precursor choice affects the optical, structural, and photocatalytic properties of the nanoparticles nih.gov. In that particular study, zinc acetate was found to yield nanoparticles with enhanced photocatalytic and biological activity, which was attributed to a smaller crystalline size and larger surface area nih.gov.
While many studies focus on common zinc salts, the use of organometallic precursors like zinc-TMHD offers an alternative route, particularly for methods requiring controlled decomposition in organic media or via vapor-phase reactions. Although detailed studies focusing exclusively on zinc-TMHD for ZnO nanoparticle synthesis are less common in the literature compared to studies on zinc acetate or nitrate, the principles of precursor decomposition to form metal oxide nanoparticles are well understood. The thermal decomposition of zinc-TMHD would lead to the formation of ZnO, and by controlling reaction parameters such as temperature, time, and the presence of stabilizing agents, the size and shape of the resulting nanoparticles can be tailored. For example, a chemical precipitation method has been used to synthesize ZnO nanoparticles with controlled morphology by decomposing the precursor powder by heating in air, resulting in spherical or rod-like shapes rsc.org.
The table below summarizes the findings from a comparative study on ZnO nanoparticles synthesized from different common zinc precursors, highlighting the influence of the precursor on the final material's properties. While zinc-TMHD is not included in this specific study, the data illustrates the critical role of the precursor in nanoparticle synthesis.
Table 1: Comparison of ZnO Nanoparticles from Different Precursors
| Precursor | Synthesis Method | Resulting Morphology | Key Findings | Reference |
|---|---|---|---|---|
| Zinc Acetate | Precipitation | Hexagonal crystalline | Highest photocatalytic efficiency, most bioactive | nih.gov |
| Zinc Nitrate | Precipitation | Hexagonal wurtzite | - | nih.gov |
| Zinc Sulfate | Precipitation | Hexagonal wurtzite | - | nih.gov |
Catalytic Applications and Mechanistic Insights
Catalyst Development and Optimization via Zinc-TMHD Complexes
The development of catalysts based on zinc and β-diketonate ligands, including TMHD, focuses on leveraging the unique properties of the zinc center—a d¹⁰ metal that acts as a Lewis acid but is redox-inactive under typical catalytic conditions. This combination allows for the activation of substrates without engaging in unwanted oxidative or reductive side reactions.
Zinc(II) β-diketonate complexes, including Zn(TMHD)₂, are primarily employed as well-defined, single-site homogeneous catalysts. The TMHD ligand ensures solubility in nonpolar organic media, allowing reactions to proceed in a single phase, which often facilitates mechanistic studies and catalyst optimization. The defined molecular structure of these complexes allows for systematic modifications to the ligand framework to fine-tune catalytic activity.
While predominantly used directly, such complexes also serve as valuable precursors for the synthesis of heterogeneous catalysts. For instance, zinc-containing materials like zinc-aluminum hydrotalcites can act as precursors to catalytically active mixed oxides upon calcination. researchgate.net Similarly, simple zinc salts are effective precursors for homogeneous trans-esterification catalysts. researchgate.net Although less common for Zn(TMHD)₂, its thermal decomposition can be utilized to deposit thin films of zinc oxide (ZnO), a well-known heterogeneous catalyst, indicating its potential in materials synthesis for catalytic applications. However, in the context of organic transformations, its principal role is that of a direct, soluble catalyst or pre-catalyst that forms the active species in solution.
Complexes of zinc with β-diketonate and structurally related β-diketiminate ligands have demonstrated significant efficacy in enhancing both the rate and selectivity of various organic reactions, most notably in polymerization catalysis.
In the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable polymer, certain zinc complexes exhibit exceptionally high activity. A zinc alkoxide complex, which represents the active species in these polymerizations, was found to polymerize lactide at a rate faster than any previously reported zinc-based system. nih.govumn.edu This catalyst operates with good molecular weight control and yields polymers with narrow molecular weight distributions, a hallmark of a well-controlled "living" polymerization process. nih.govumn.edu
Similarly, dinuclear bis(β-diketiminate) zinc catalysts, which are structurally analogous to Zn(TMHD)₂, have been studied for the ROP of caprolactones. While some of these complexes show slower reaction rates compared to industry standards, they offer improved polymerization control, preventing the molar mass broadening often seen with other catalysts. researcher.liferesearchgate.net
Selectivity is another key area of enhancement. Zinc(II) complexes with ortho-hydroxyphenylhydrazo-β-diketonate ligands have been successfully employed as diastereoselective catalysts for the nitroaldol (Henry) reaction, a crucial C-C bond-forming reaction. nih.gov The diastereoselectivity of the β-nitroalkanol product was found to be highly dependent on the specific structure of the catalyst and the substrates used, with threo/erythro ratios varying significantly. nih.gov The steric bulk provided by ligands like TMHD can also play a role in modulating catalytic pathways, disfavoring certain reaction trajectories and thereby enhancing selectivity. rsc.org
| Catalyst System | Reaction | Substrate | Key Finding | Reference(s) |
| (L¹ZnOEt)₂ | Ring-Opening Polymerization | Lactide | Exceptionally high polymerization rate; good molecular weight control (narrow PDI). | nih.govumn.edu |
| Dinuclear bis(β-diketiminate) Zinc | Ring-Opening Polymerization | ε-Caprolactone | Slower rates but improved control over molar mass distribution compared to Sn(Oct)₂. | researcher.liferesearchgate.net |
| Zinc(II) ortho-hydroxyphenylhydrazo-β-diketonates | Henry (Nitroaldol) Reaction | Benzaldehyde, Nitromethane | Achieved high diastereoselectivity (threo/erythro ratios from 8:1 to 1:10) with high yields. | nih.gov |
Mechanistic Investigations of Zinc-TMHD Catalyzed Reactions
Understanding the reaction mechanisms of zinc-catalyzed transformations is crucial for catalyst improvement. Investigations often combine kinetic analysis, spectroscopic characterization of intermediates, and computational studies to map out the catalytic cycle.
For many reactions catalyzed by zinc complexes, the mechanism involves the coordination of a substrate to the Lewis acidic zinc center. In the ROP of cyclic esters like lactide, the widely accepted mechanism is coordination-insertion. The process is typically initiated by a zinc alkoxide species. The catalytic cycle involves:
Coordination of the cyclic ester's carbonyl oxygen to the zinc center, activating the ester towards nucleophilic attack.
Nucleophilic attack by the zinc-bound alkoxide group on the activated carbonyl carbon, leading to the opening of the ester ring.
This step forms a new, elongated zinc alkoxide, which incorporates the monomer unit and can then coordinate and react with the next monomer molecule.
In C-C bond-forming reactions like the Mannich reaction, a proposed mechanism involves the formation of a zinc enolate as a key intermediate. nih.gov For instance, a dinuclear zinc complex can facilitate the deprotonation of a ketone to form a reactive zinc enolate, which then attacks an imine that is also activated by a Lewis acidic zinc center. nih.gov Computational chemistry plays a significant role in elucidating the structures of these transient intermediates and the associated transition states, providing insights that are often difficult to obtain experimentally. nih.gov In some multicomponent reactions, zinc metallacycle intermediates have also been proposed. purdue.edu
Kinetic studies are a powerful tool for elucidating reaction mechanisms. For the ROP of lactide catalyzed by a highly active zinc complex, detailed kinetic analysis established an empirical rate law that is first-order in both the catalyst and monomer concentrations: -d[LA]/dt = k_p[Catalyst][LA]. nih.govumn.edu This finding is consistent with the coordination-insertion mechanism where the coordination of the monomer to the catalyst is a key step in the rate-determining part of the cycle.
Spectroscopic methods are indispensable for identifying active species and tracking reaction progress.
NMR Spectroscopy: ¹H and ¹³C NMR are routinely used to monitor the conversion of monomer to polymer over time, allowing for the calculation of reaction rates. scielo.org.za NMR and mass spectrometry have also been used to demonstrate that a dimeric zinc complex in the solid state can dissociate into a more active monomeric form in solution. nih.govumn.edu
In-situ IR Spectroscopy: This technique can be used to follow the disappearance of the monomer's carbonyl stretching frequency and the appearance of the polymer's corresponding band, providing real-time kinetic data. researcher.liferesearchgate.net
UV-Visible and Fluorescence Spectroscopy: These methods are employed to characterize the electronic structure of zinc complexes and can be used to study ligand exchange processes or catalyst-substrate interactions. nih.govnih.gov
Through a combination of these kinetic and spectroscopic probes, researchers can build a comprehensive picture of the catalytic cycle, identifying key intermediates and understanding the factors that control the reaction rate and selectivity. nih.govrsc.org
Specific Catalytic Reactions Involving Zinc-TMHD or Related Complexes (e.g., C-C bond formation)
Zinc β-diketonate complexes and their analogues are versatile catalysts for a range of important organic transformations.
Ring-Opening Polymerization (ROP): As previously discussed, one of the most prominent applications for these zinc complexes is the ROP of cyclic esters. They are highly effective for the polymerization of lactide, caprolactone, and other lactones, providing access to biodegradable polyesters with controlled molecular weights and microstructures. nih.govresearcher.liferesearchgate.netresearchgate.net
Carbon-Carbon Bond Formation: Zinc complexes are effective catalysts for C-C bond formation. Related zinc β-diketonate complexes catalyze the diastereoselective Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound. nih.gov Furthermore, various zinc catalytic systems have been developed for the Mannich reaction, a three-component reaction that forms β-amino carbonyl compounds, another fundamental C-C bond-forming process. nih.gov
Cycloaddition of CO₂ and Epoxides: Metal β-diketonate complexes, including those of zinc, have been shown to be highly efficient catalysts for the chemical fixation of carbon dioxide. rsc.org They catalyze the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable compounds used as polar aprotic solvents and electrolytes. This reaction is of significant interest as it converts a greenhouse gas into a useful chemical product. rsc.org
Advanced Methodologies for Characterization and Analysis
Thermogravimetric Analysis (TGA) for Thermal Stability and Volatility Assessments
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and volatility of Zn(TMHD)₂. By monitoring the mass of the sample as a function of temperature, TGA provides insights into decomposition pathways and suitability for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.
The compound is a solid with a melting point recorded at approximately 144°C. prochemonline.com TGA reveals that its decomposition begins at around 250°C. prochemonline.comstrem.com This thermal profile, characterized by a distinct temperature window between melting and decomposition, is critical for processes that require the precursor to be vaporized and transported to a substrate without premature breakdown. The analysis typically shows a single, sharp mass loss step, indicating a clean sublimation or decomposition process that ultimately leaves a residue of zinc oxide (ZnO).
Thermal Properties of zinc;2,2,6,6-tetramethylheptane-3,5-dione (B73088)
| Thermal Event | Reported Temperature (°C) | Reference |
|---|---|---|
| Melting Point | 132-134 | chemicalbook.com |
| Melting Point | 144 | prochemonline.comstrem.com |
| Decomposition Onset | ~250 | prochemonline.comstrem.com |
Kinetic Studies of Thermal Decomposition Processes
Kinetic studies of the thermal decomposition process are essential for optimizing deposition parameters and understanding the reaction mechanisms. These studies typically involve performing TGA at multiple heating rates to extract kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A).
While detailed kinetic studies quantifying the activation energy for the thermal decomposition of pure zinc;2,2,6,6-tetramethylheptane-3,5-dione are not extensively detailed in the provided search results, the methodology is well-established for metal-organic compounds. Kinetic models, such as those developed by Coats-Redfern, are applied to the TGA data to elucidate the decomposition mechanism. researchgate.netresearchgate.net Such analysis helps in predicting the compound's behavior under various thermal conditions, which is vital for controlling film growth rates and ensuring the quality of the deposited material. The activation energy provides a measure of the energy barrier for the decomposition reaction, a key parameter for process control in CVD and ALD applications. researchgate.net
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique for determining the crystalline structure of solid materials like Zn(TMHD)₂. It provides information on the crystal system, space group, and lattice parameters, which are fundamental to understanding the material's physical properties.
While a detailed PXRD pattern for pure this compound was not found in the search results, structural data for a closely related heteroleptic dimeric complex, [Zn(dmamp)(tmhd)]₂, has been elucidated using single-crystal X-ray diffraction. researchgate.net This analysis revealed a monoclinic crystal system with the space group C2/c. researchgate.net Such studies are critical as the molecular structure of the precursor can influence its volatility and decomposition pathway, thereby affecting the properties of the resulting thin films.
Crystallographic Data for a Related [Zn(dmamp)(tmhd)]₂ Complex
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| a (Å) | 29.3891 | researchgate.net |
| b (Å) | 10.3260 | researchgate.net |
| c (Å) | 19.9101 | researchgate.net |
| Volume (ų) | 5783.1 | researchgate.net |
| Measurement Temperature (K) | ~200 | researchgate.net |
Surface Characterization Techniques for Deposited Materials (e.g., XPS, Raman Spectroscopy for thin films)
When this compound is used as a precursor to deposit thin films, typically ZnO, surface characterization techniques are employed to analyze the quality, composition, and structure of the resulting film.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For ZnO films, XPS is used to confirm stoichiometry and identify the chemical bonding environment.
The Zn 2p spectrum characteristically displays two peaks, Zn 2p₃/₂ at approximately 1021.6 eV and Zn 2p₁/₂ at 1044.7 eV. researchgate.net The energy separation of about 23.1 eV between these spin-orbit components confirms the presence of zinc in its Zn²⁺ oxidation state. researchgate.net The O 1s spectrum is often more complex and can be deconvoluted to provide further details. A peak centered near 530 eV is attributed to oxygen atoms in the ZnO crystal lattice (Zn-O bonds), whereas peaks at higher binding energies (531-532 eV) can signify the presence of oxygen-deficient regions or surface species like hydroxyl groups. mdpi.comresearchgate.net
Typical XPS Binding Energies for ZnO Thin Films
| Core Level | Approximate Binding Energy (eV) | Attribution | Reference |
|---|---|---|---|
| Zn 2p₃/₂ | ~1021.6 | Zn²⁺ in ZnO lattice | researchgate.net |
| Zn 2p₁/₂ | ~1044.7 | Zn²⁺ in ZnO lattice | researchgate.net |
| O 1s | ~530.0 | Lattice Oxygen (Zn-O) | researchgate.net |
| O 1s | ~531-532 | Oxygen vacancies, hydroxyls | researchgate.net |
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material. For ZnO thin films, it is highly effective for confirming the crystalline phase, assessing crystal quality, and detecting stress.
ZnO films typically crystallize in the hexagonal wurtzite structure. According to group theory, this structure has several active Raman modes. The most prominent peak in the Raman spectrum of high-quality wurtzite ZnO is the E₂(high) mode, located at approximately 437 cm⁻¹. researchgate.net The presence of this sharp, strong peak is a clear indicator of a well-crystallized wurtzite phase. researchgate.net Other modes, such as the A₁(LO) mode, can also appear, often influenced by factors like defects and strain in the film. researchgate.net
Characteristic Raman Modes for Wurtzite ZnO Thin Films
| Raman Mode | Approximate Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| E₂(high) | ~437 | Characteristic of wurtzite crystal structure, indicates good crystallinity | researchgate.net |
| A₁(LO) | ~575 | Longitudinal optical phonon mode, can be related to defects | researchgate.net |
An exploration into the future research and emerging opportunities for the chemical compound this compound, often abbreviated as Zn(TMHD)₂, reveals a landscape rich with potential. As a key organometallic precursor, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD), its derivatives and applications are poised for significant advancement. The focus of future research lies not only in refining the compound itself but also in harnessing its properties to pioneer new technologies in catalysis, energy, and environmental science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
